molecular formula C22H24N2O5 B2988032 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide CAS No. 851404-04-1

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide

Cat. No. B2988032
CAS RN: 851404-04-1
M. Wt: 396.443
InChI Key: VCSCFJZIATUABX-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide, also known as DQP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. DQP is a member of the quinoline family of compounds and has been shown to possess various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis of new derivatives related to N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, showcasing the creation of propanediol derivatives through reactions with phenoxymethyloxiranes, indicating the versatility of these compounds in synthetic organic chemistry (Aghekyan et al., 2015).
  • Research on acridonecarboxamide derivatives, including GF120918, revealed their effectiveness in reversing multidrug resistance (MDR), highlighting their potential in enhancing the efficacy of chemotherapeutic drugs (Hyafil et al., 1993).

Anticancer Applications

  • Investigations into quinazoline antifolate thymidylate synthase inhibitors revealed derivatives with significant anticancer activity, underscoring the therapeutic potential of such compounds in cancer treatment (Marsham et al., 1989).
  • Another study presented novel anticancer agents with potent topoisomerase I-targeting activity, derived from modifications at the 11-position of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones, offering insights into the design of targeted cancer therapies (Ruchelman et al., 2004).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14(29-16-7-5-4-6-8-16)21(25)23-12-11-15-13-17-18(27-2)9-10-19(28-3)20(17)24-22(15)26/h4-10,13-14H,11-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCFJZIATUABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide

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